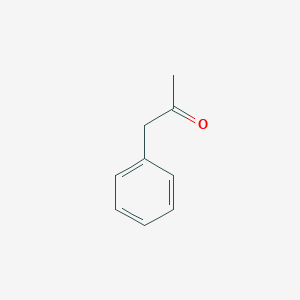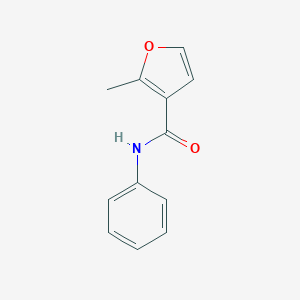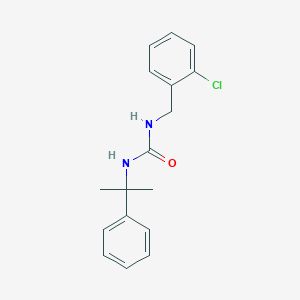
Cumyluron
Vue d'ensemble
Description
Cumyluron is a chemical compound with the IUPAC name 1-(2-chlorobenzyl)-3-(1-methyl-1-phenylethyl)urea . It is also known by its Chinese name 二苯隆, French name this compound (n.m.), and Russian name кумилурон .
Synthesis Analysis
The synthesis of this compound involves the reaction of substituted benzylamine with benzyl isocyanate . The analytical method for this compound in water and soil has been validated using LC-MS/MS .
Molecular Structure Analysis
This compound has a molecular formula of C17H19ClN2O . Its average mass is 302.799 Da and its monoisotopic mass is 302.118591 Da .
Chemical Reactions Analysis
This compound is analyzed using Liquid Chromatography with tandem Mass Spectrometry detection (LC-MS/MS) . The analytical method is designed for the quantitative determination of this compound in water at the stated LOQ of 0.100 μg/L .
Physical and Chemical Properties Analysis
This compound is a white, odorless, crystalline solid . It has a density of 1.2±0.1 g/cm³, a boiling point of 503.0±43.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . Its molar refractivity is 85.9±0.3 cm³ .
Applications De Recherche Scientifique
Herbicide pour le chiendent
Cumyluron est utilisé comme un herbicide pour contrôler le pâturin annuel dans les greens de chiendent hybride . Il a été jugé sans danger pour l'application sur les greens de chiendent dormants et en croissance active . This compound ne provoque pas plus de 30 % de dommages ou de retard dans la couverture verte du chiendent hybride .
Contrôle du pâturin annuel
Il est rapporté que le this compound contrôle le pâturin annuel à la fois en pré-levée (PRE) et en post-levée (POST) . Il est considéré comme plus efficace que les herbicides actuellement disponibles comme le bensulide et le bensulide plus l'oxadiazon pour le contrôle PRE du pâturin annuel et la suppression des épis de fleurs sur les greens de golf .
Utilisation dans le pâturin gazonnant
This compound est utilisé pour le contrôle en pré-levée du pâturin annuel dans les greens de pâturin gazonnant . Il ne provoque pas de dommages importants au gazon du green de pâturin gazonnant, ne réduit pas la qualité ni l'indice de végétation différenciée normalisé (NDVI) .
Suppression des épis de fleurs
Il a été constaté que la méthiozoline et le this compound suppriment efficacement les épis de fleurs du pâturin annuel . La méthiozoline réduit la couverture des épis de fleurs du pâturin annuel d'au moins 85 % 1 mois après les traitements de printemps
Mécanisme D'action
Target of Action
Cumyluron is a urea herbicide . The specific target of this compound is currently unknown . It is mainly used for the control of creeping grasses .
Mode of Action
It is known to control annual bluegrass and some other grassy weeds endemic to hybrid bermudagrass greens .
Pharmacokinetics
It is moderately toxic to fish but less so to birds . This compound is moderately toxic to mammals via the oral route . There is some evidence to suggest it is a possible human carcinogen .
Result of Action
This compound’s primary action is to control grasses, particularly annual bluegrass . .
Action Environment
This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it has been found that this compound is rapidly eliminated from the brackish water bivalve Corbicula japonica within the first few days of the depuration phase . The elimination rate decreases over time, and radioactivity (approximately 001ppm) was detected in all tissues of the bivalve even on Day 42 of the depuration phase . This suggests that environmental factors such as the presence of other organisms can influence the action and efficacy of this compound.
Safety and Hazards
Cumyluron can cause eye irritation and is harmful if swallowed . Prolonged or repeated exposure can cause damage to the liver, blood, and kidneys . It is recommended to wash off immediately with soap and plenty of water in case of skin contact, and to rinse cautiously with water for several minutes in case of eye contact .
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(2-phenylpropan-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-17(2,14-9-4-3-5-10-14)20-16(21)19-12-13-8-6-7-11-15(13)18/h3-11H,12H2,1-2H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNOULHXXDFBLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)NCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052862 | |
| Record name | Cumyluron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99485-76-4 | |
| Record name | Cumyluron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99485-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cumyluron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099485764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cumyluron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CUMYLURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82H75W2NPD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

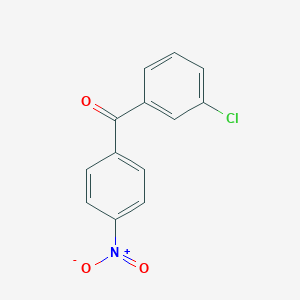
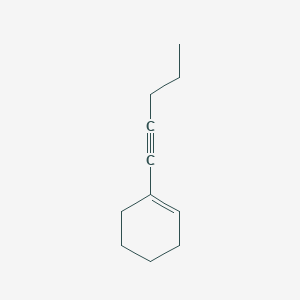
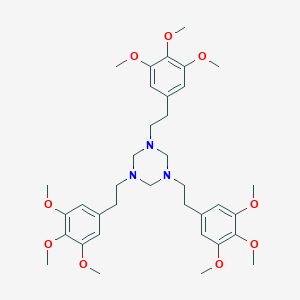


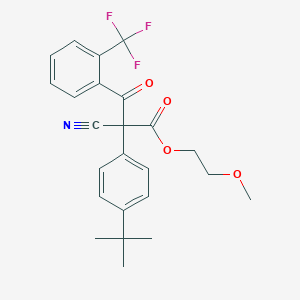

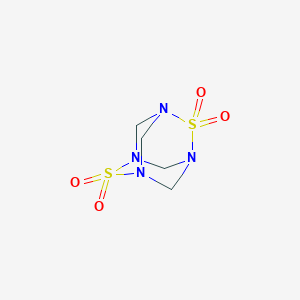

![4-[(E)-pent-1-enyl]morpholine](/img/structure/B166963.png)

